2,6-Dichloro-4-isothiocyanatophenol CAS 56257-14-8 chemical properties
2,6-Dichloro-4-isothiocyanatophenol CAS 56257-14-8 chemical properties
An In-Depth Technical Guide to the Synthesis, Characterization, and Properties of 2,6-Dichloro-4-isothiocyanatophenol (CAS 56257-14-8)
Abstract
2,6-Dichloro-4-isothiocyanatophenol is a trifunctional aromatic compound featuring a hydroxyl group, two chlorine atoms, and a reactive isothiocyanate moiety. This unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery, materials science, and synthetic chemistry, where it can serve as a versatile building block or a covalent chemical probe. Despite its potential, detailed technical information on this specific compound is not widely available. This guide, therefore, serves as a comprehensive technical resource, providing a proposed synthetic pathway, detailed protocols for analytical characterization, and a thorough discussion of its chemical properties, reactivity, and safety considerations, inferred from well-documented precursors and structural analogs.
Molecular Profile and Physicochemical Properties
The structure of 2,6-Dichloro-4-isothiocyanatophenol dictates its chemical behavior. The electron-withdrawing chlorine atoms ortho to the hydroxyl group increase its acidity compared to phenol. The isothiocyanate group (-N=C=S) is a potent electrophile, susceptible to attack by a wide range of nucleophiles.
| Property | Value | Source |
| CAS Number | 56257-14-8 | [1] |
| Molecular Formula | C₇H₃Cl₂NOS | Inferred |
| Molecular Weight | 220.08 g/mol | Calculated |
| Appearance | Solid (Predicted) | Inferred from analogs[2][3] |
| Moisture Sensitivity | Sensitive (Predicted) | Inferred from analogs[3] |
Proposed Synthetic Pathway and Experimental Protocols
As direct synthesis methods are not readily found in the literature, a logical and robust multi-step synthesis is proposed, commencing from the commercially available 2,6-Dichlorophenol. This pathway involves nitration, followed by reduction, and finally conversion of the resulting amino group to the target isothiocyanate.
Caption: Proposed synthetic workflow for 2,6-Dichloro-4-isothiocyanatophenol.
Protocol 1: Synthesis of 2,6-Dichloro-4-nitrophenol (Intermediate 1)
This procedure is based on the established nitration of 2,6-dichlorophenol.[4][5] The ortho positions are blocked by chlorine, directing the nitration to the para position.
-
Materials: 2,6-Dichlorophenol, Nitric acid (68-70%), Sulfuric acid (optional catalyst), and a suitable solvent like carbon tetrachloride or glacial acetic acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,6-dichlorophenol (1 eq.) in the chosen solvent.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq.) and a catalytic amount of sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. The choice to add a catalyst is to ensure efficient nitration and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[5] The product, 2,6-dichloro-4-nitrophenol, is a known inhibitor of phenolsulfotransferase.[6]
-
Protocol 2: Synthesis of 2,6-Dichloro-4-aminophenol (Intermediate 2)
The reduction of the nitro group is a critical step. Various reducing agents can be employed, with hydrazine hydrate being effective in the presence of a catalyst.[5][7]
-
Materials: 2,6-Dichloro-4-nitrophenol, Ethanol, Hydrazine hydrate (80%), and a reducing catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Procedure:
-
To a flask containing ethanol, add 2,6-dichloro-4-nitrophenol (1 eq.) and the catalyst (e.g., 5 mol%).
-
Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
-
Slowly add hydrazine hydrate (1.5 eq.) dropwise via a dropping funnel. The exothermic reaction must be controlled.
-
After the addition, continue to reflux for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization. This intermediate is valuable in the synthesis of pesticides and dyes.[7]
-
Protocol 3: Synthesis of 2,6-Dichloro-4-isothiocyanatophenol (Final Product)
The conversion of the aromatic amine to an isothiocyanate is a standard transformation. Thiophosgene (CSCl₂) is a common reagent, though it is highly toxic and requires careful handling in a well-ventilated fume hood.
-
Materials: 2,6-Dichloro-4-aminophenol, Thiophosgene, a non-nucleophilic base (e.g., triethylamine or calcium carbonate), and a biphasic solvent system (e.g., dichloromethane/water).
-
Procedure:
-
Suspend 2,6-dichloro-4-aminophenol (1 eq.) and the base (3 eq.) in the solvent system.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of thiophosgene (1.2 eq.) in dichloromethane dropwise. The reaction is typically rapid.
-
Stir vigorously for 1-2 hours at 0-5°C, monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.[8]
-
Analytical Characterization Workflow
Confirming the identity and purity of the final product and its intermediates is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.
Caption: Analytical workflow for structural confirmation and purity assessment.
Spectroscopic Signature Analysis
The transformation through the synthetic pathway can be clearly monitored by observing the appearance and disappearance of key functional group signals in various spectra.
| Technique | 2,6-Dichloro-4-nitrophenol | 2,6-Dichloro-4-aminophenol | 2,6-Dichloro-4-isothiocyanatophenol |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1530 & ~1350 (N-O str.)[9] | ~3400-3200 (O-H & N-H str.)[4] | ~3400 (O-H), ~2100 (strong, broad -NCS) |
| ¹H NMR (ppm) | Aromatic protons appear as a singlet (~8.0-8.3 ppm). Phenolic proton present. | Aromatic protons shift upfield to a singlet (~6.5-6.8 ppm). Amine and phenolic protons present. | Aromatic protons shift downfield relative to the amine (~7.0-7.3 ppm). Phenolic proton present. |
| ¹³C NMR (ppm) | Carbon bearing NO₂ group is downfield. | Carbon bearing NH₂ group shifts upfield. | Carbon bearing NCS group is distinct (~130-140 ppm). -NCS carbon appears ~135 ppm. |
| Mass Spec (m/z) | M⁺ peak at ~207/209/211 (Cl₂ pattern). | M⁺ peak at ~177/179/181 (Cl₂ pattern). | M⁺ peak at ~219/221/223 (Cl₂ pattern). |
Reactivity, Safety, and Handling
Chemical Reactivity
The primary site of reactivity for applications is the electrophilic central carbon of the isothiocyanate group. It readily reacts with nucleophiles such as:
-
Primary and Secondary Amines: Forms N,N'-substituted thioureas.
-
Alcohols and Phenols: Forms thiocarbamates.
-
Thiols: Forms dithiocarbamates.
This reactivity is the foundation of its use as a covalent modifier of proteins, typically targeting cysteine or lysine residues in drug development.
Safety and Handling
No specific safety data sheet (SDS) exists for 2,6-Dichloro-4-isothiocyanatophenol. Therefore, a conservative approach to handling must be adopted based on data from hazardous structural analogs like 2,4-Dichlorophenyl Isothiocyanate and 2,6-Dichlorophenyl isothiocyanate.[2][3]
-
Hazards:
-
Corrosive: Expected to cause severe skin burns and eye damage.[2][10]
-
Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[2]
-
Sensitizer: May cause allergic skin reactions or respiratory sensitization.
-
Moisture Sensitive: Reacts with water. Store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[11] Safety showers and eye wash stations must be readily available.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents, acids, and bases.[3][12]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local and national regulations.[12]
-
-
Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic and corrosive gases including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[13]
Potential Applications
The unique trifunctional nature of 2,6-Dichloro-4-isothiocyanatophenol makes it a valuable tool for advanced scientific research:
-
Covalent Probes in Chemical Biology: The isothiocyanate group can be used to covalently label proteins, allowing for the study of protein function, localization, and interactions.
-
Drug Discovery Scaffolds: It can serve as a starting point for the synthesis of complex molecules with potential therapeutic activity. The phenol can be functionalized, and the isothiocyanate can be reacted to introduce diverse pharmacophores.
-
Cross-linking Agents: The dual reactivity of the hydroxyl and isothiocyanate groups allows for its potential use in developing novel polymers and materials.
-
Intermediate for Agrochemicals and Dyes: Similar to its amino precursor, it holds potential as an intermediate in the synthesis of specialized chemicals.[7][14]
References
- Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET: 2,4-Dichlorophenyl Isothiocyanate.
- CDH Fine Chemical. (n.d.). 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ZHEJIANG LINJIANG CHEM. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol.
- Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: 3,4-Dichlorophenyl isothiocyanate.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2,6-Dichlorothiophenol.
- European Patent Office. (2002, December 12). Production method of a 2,6-dichlorophenol compound - EP 1321449 A1.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dichlorophenolindophenol.
- Organic Syntheses. (n.d.). 2,6-dichlorophenol.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 2,6-Dichlorophenyl isothiocyanate.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 2,4-Dichlorophenyl Isothiocyanate.
- Rao, S. I., & Duffel, M. W. (1994). 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase. Biochemical Pharmacology, 47(10), 1743-1749.
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- Google Patents. (n.d.).
- PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol.
- BenchChem. (2025). Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent).
- BenchChem. (2025). A Comparative Guide to the Analytical Profiles of 2,6-Dichloro-4-ethylphenol and 2,4-Dichlorophenol.
- BenchChem. (2025). Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide.
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